molecular formula C7H3Cl3O B057046 2,3-Dichlorobenzoyl chloride CAS No. 2905-60-4

2,3-Dichlorobenzoyl chloride

Cat. No. B057046
CAS RN: 2905-60-4
M. Wt: 209.5 g/mol
InChI Key: YBONBWJSFMTXLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2,3-dichlorobenzoyl chloride and its derivatives involves reactions that are foundational in organic chemistry. For instance, reactions of dichlorobenzoyl chloride with arylamine compounds afford a series of dichlorobenzamide derivatives, which are characterized by techniques such as nuclear magnetic resonance and infrared spectroscopy, and confirmed by X-ray crystallography for specific compounds (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of related chlorobenzoyl compounds has been elucidated through various techniques, including X-ray crystallography, revealing intricate details such as bond lengths, angles, and conformational geometries. For example, the crystal structure analysis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride confirmed its proposed structure and provided insights into the intermolecular interactions within the crystal lattice (Tarighi et al., 2009).

Chemical Reactions and Properties

2,3-Dichlorobenzoyl chloride undergoes various chemical reactions, highlighting its reactivity and functional versatility. An example includes its use in the synthesis of lamotrigine, where different catalytic systems were evaluated for the cyanation of 2,3-dichlorobenzoyl chloride with cyanide salts, demonstrating the compound's importance in pharmaceutical synthesis (Leitch et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and melting point, of dichlorobenzoyl chloride derivatives are crucial for their application in chemical synthesis. These properties are typically influenced by the molecular structure and the nature of substituents on the benzene ring.

Chemical Properties Analysis

The chemical properties of 2,3-dichlorobenzoyl chloride, including reactivity with various nucleophiles and its role in facilitating bond formation, are central to its utility in organic synthesis. The compound's ability to participate in charge-transfer reactions and its reactivity towards different organic and inorganic substrates exemplify its chemical versatility.

Scientific Research Applications

  • Synthesis of Lamotrigine

    2,3-Dichlorobenzoyl cyanide, derived from 2,3-Dichlorobenzoyl chloride, is a key intermediate in the synthesis of Lamotrigine, an important medication used for epilepsy and bipolar disorder. Different catalytic systems for its cyanation have been explored, including amine bases and phase-transfer catalysts (Leitch et al., 2017).

  • Phase Transfer Catalysis

    The kinetics of reactions of various dichlorobenzoyl chlorides, including 2,3-Dichlorobenzoyl chloride, have been studied using pyridine 1-oxide as an inverse phase transfer catalyst (Chang & Jwo, 2000).

  • Spectrophotometric and Chromatographic Determination

    Enhanced methods for determining 3,5-dichlorobenzoyl chloride using charge-transfer reaction spectrophotometry and reverse high performance liquid chromatography (Re-HPLC) have been developed. These methods offer high sensitivity and easily-controlled reaction conditions (Xiao-hui, 2007); (Xiao-ying, 2007).

  • Synthesis of Dichlorobenzamide Derivatives

    The synthesis of various dichlorobenzamide derivatives, starting from 3,5-dichlorobenzoyl chloride, has been explored. These compounds have potential applications in pharmaceuticals and agrochemicals (Zhang et al., 2020).

  • Ortho Effect in Solvolyses

    The influence of the ortho effect in the solvolyses (dissolution) of dichlorobenzoyl chlorides, including 2,6-dichlorobenzoyl chloride, has been studied. This research provides insights into the reactivity and stability of these compounds in various solvents (Park & Kevill, 2012).

  • Herbicide Intermediate Synthesis

    3,4-Dichlorobenzoyl chloride is used in the synthesis of 3,4-difluorobenzonitrile, an important intermediate for the selective herbicide cyhalofop butyl (Cheng, 2006).

Safety And Hazards

2,3-Dichlorobenzoyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,3-dichlorobenzoyl chloride
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InChI

InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H
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InChI Key

YBONBWJSFMTXLE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl
Source PubChem
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Molecular Formula

C7H3Cl3O
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DSSTOX Substance ID

DTXSID9062697
Record name Benzoyl chloride, 2,3-dichloro-
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Molecular Weight

209.5 g/mol
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Physical Description

White or light brown solid; mp = 30-32 deg C; [MSDSonline]
Record name 2,3-Dichlorobenzoyl chloride
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Product Name

2,3-Dichlorobenzoyl chloride

CAS RN

2905-60-4, 25134-08-1
Record name 2,3-Dichlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 2,3-dichlorobenzoic acid (39.4 g 0.2M) and thionyl chloride (100 mls) was heated to reflux for 21/2 hours. The cooled solution was evaporated down in vacuo and distilled under nitrogen. Yield 35.5 g (85%), b.p. 146°-148° C. at 31 mm of mercury pressure.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Intermediate 14 was prepared in a similar manner as Intermediate 12 substituting 2,3-dichlorobenzoic acid for 2-chloro-3-(trifluoromethyl)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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